Cas no 1446487-82-6 (2H-Thiopyran-4-carboxylic acid, 5-amino-3-methyl-2-(4-nitrophenyl)-, ethyl ester)

2H-Thiopyran-4-carboxylic acid, 5-amino-3-methyl-2-(4-nitrophenyl)-, ethyl ester 化学的及び物理的性質
名前と識別子
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- 2H-Thiopyran-4-carboxylic acid, 5-amino-3-methyl-2-(4-nitrophenyl)-, ethyl ester
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- MDL: MFCD25563329
- インチ: 1S/C15H16N2O4S/c1-3-21-15(18)13-9(2)14(22-8-12(13)16)10-4-6-11(7-5-10)17(19)20/h4-8,14H,3,16H2,1-2H3
- InChIKey: JLXCESWSIWHFAI-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=C([N+]([O-])=O)C=C2)SC=C(N)C(C(OCC)=O)=C1C
2H-Thiopyran-4-carboxylic acid, 5-amino-3-methyl-2-(4-nitrophenyl)-, ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB503656-1 g |
5-Amino-3-methyl-2-(4-nitro-phenyl)-2H-thiopyran-4-carboxylic acid ethyl ester; . |
1446487-82-6 | 1g |
€315.00 | 2023-04-18 | ||
abcr | AB503656-1g |
5-Amino-3-methyl-2-(4-nitro-phenyl)-2H-thiopyran-4-carboxylic acid ethyl ester; . |
1446487-82-6 | 1g |
€315.00 | 2025-02-21 |
2H-Thiopyran-4-carboxylic acid, 5-amino-3-methyl-2-(4-nitrophenyl)-, ethyl ester 関連文献
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
2H-Thiopyran-4-carboxylic acid, 5-amino-3-methyl-2-(4-nitrophenyl)-, ethyl esterに関する追加情報
Comprehensive Overview of 2H-Thiopyran-4-carboxylic acid, 5-amino-3-methyl-2-(4-nitrophenyl)-, ethyl ester (CAS No. 1446487-82-6)
The compound 2H-Thiopyran-4-carboxylic acid, 5-amino-3-methyl-2-(4-nitrophenyl)-, ethyl ester (CAS No. 1446487-82-6) is a specialized organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a thiopyran core, an amino group, and a nitrophenyl moiety, makes it a versatile intermediate for synthesizing bioactive compounds. Researchers are increasingly interested in this molecule due to its potential applications in drug discovery, particularly in targeting enzymes or receptors involved in inflammatory and metabolic disorders.
In recent years, the demand for novel heterocyclic compounds like 2H-Thiopyran-4-carboxylic acid derivatives has surged, driven by advancements in synthetic chemistry and computational drug design. The presence of both electron-donating (amino) and electron-withdrawing (nitrophenyl) groups in this compound enhances its reactivity, enabling diverse chemical modifications. This property aligns with the growing trend of structure-activity relationship (SAR) studies, where small structural changes can significantly alter biological activity.
The ethyl ester functional group in this compound improves its solubility and bioavailability, a critical factor in modern drug development. As the pharmaceutical industry shifts toward fragment-based drug discovery (FBDD), molecules like CAS No. 1446487-82-6 serve as valuable building blocks. Their modularity allows researchers to explore new chemical space efficiently, addressing challenges such as drug resistance and selectivity.
From an environmental perspective, the synthesis and application of 2H-Thiopyran-4-carboxylic acid derivatives are being optimized to adhere to green chemistry principles. Sustainable catalytic methods and solvent-free reactions are now being explored to minimize waste and energy consumption. This aligns with global efforts to reduce the ecological footprint of chemical manufacturing, a topic frequently searched by professionals in the field.
Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing this compound’s purity and stability. These methods are often discussed in online forums and scientific communities, reflecting their importance in quality control. Additionally, computational tools like molecular docking and QSAR modeling are employed to predict the compound’s interactions with biological targets, further accelerating its research applications.
In summary, 2H-Thiopyran-4-carboxylic acid, 5-amino-3-methyl-2-(4-nitrophenyl)-, ethyl ester represents a promising scaffold in medicinal chemistry. Its multifaceted properties and compatibility with modern drug discovery paradigms make it a subject of ongoing investigation. As scientific inquiries into heterocyclic compounds and bioactive intermediates continue to rise, this compound is poised to play a pivotal role in future innovations.
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